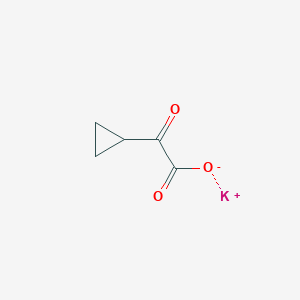

Potassium 2-cyclopropyl-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

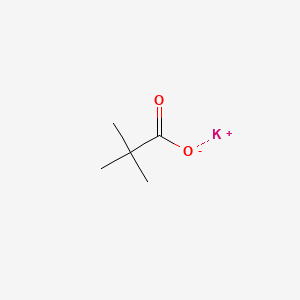

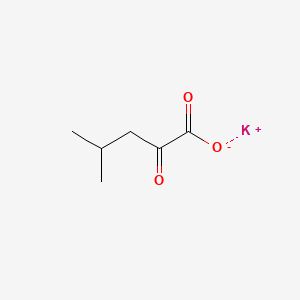

Potassium 2-cyclopropyl-2-oxoacetate is a chemical compound with the molecular formula C5H5KO3 . It has a molecular weight of 152.19 g/mol . The compound is also known by other names such as potassium;2-cyclopropyl-2-oxoacetate, and its CAS number is 56512-18-6 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H6O3.K/c6-4(5(7)8)3-1-2-3;/h3H,1-2H2,(H,7,8);/q;+1/p-1 . The compound’s structure includes a cyclopropyl group attached to a 2-oxoacetate group, and it forms a salt with a potassium ion . Physical and Chemical Properties Analysis

This compound has a molecular weight of 152.19 g/mol . It has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 151.98757550 g/mol . The topological polar surface area is 57.2 Ų . The compound has a heavy atom count of 9 . The melting point of this compound is 241 °C (decomp) .Scientific Research Applications

Potassium in Agriculture

Research highlights the crucial role of potassium in agriculture, emphasizing its impact on crop yield, quality, and resistance to stress conditions. Potassium is essential for various plant physiological processes, including the retranslocation of photoassimilates, necessary for good crop quality, and plays a significant role in mitigating biotic and abiotic stresses. Advanced research, utilizing modern molecular biological approaches, is essential for elucidating potassium's role in stress signalling and its implications for agricultural practices (Römheld & Kirkby, 2010).

Environmental Remediation

Studies have explored the use of potassium ferrate(VI) for the oxidation of pollutants in water and wastewater treatment. Potassium ferrate(VI) demonstrates strong oxidizing and coagulating properties, offering a potential alternative to conventional water treatment methods. Its application has been effective in removing cyanides, dyes, and organic compounds, suggesting its broader utility in environmental remediation without adverse effects on the natural environment (Kliś et al., 2019; Kliś et al., 2020).

Potassium Solubilizing Microorganisms

Research into potassium solubilizing microorganisms (KSMs) unveils their potential to solubilize insoluble potassium into forms that plants can absorb. This mechanism is crucial for enhancing potassium availability in soils, thereby supporting plant growth and productivity. KSMs present a sustainable alternative to chemical fertilizers, underlining the need for further research into their application in agriculture (Meena et al., 2014; Etesami et al., 2017).

Potassium-Ion Batteries

The exploration of potassium-ion batteries as a viable alternative to lithium-ion batteries for energy storage reflects the ongoing research into potassium's electrochemical applications. Studies focus on overcoming challenges related to electrode materials and electrolytes to enhance the performance and practicality of potassium-ion batteries (Zhang et al., 2019; Yao & Zhu, 2020).

Safety and Hazards

Properties

IUPAC Name |

potassium;2-cyclopropyl-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3.K/c6-4(5(7)8)3-1-2-3;/h3H,1-2H2,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHOEOFKAILDIR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)